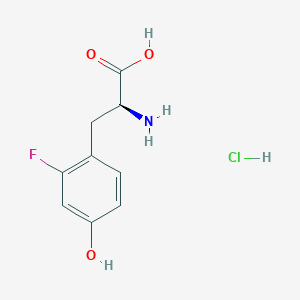

2-Fluoro-L-tyrosine hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBVOABWDNQILK-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-L-tyrosine hydrochloride typically involves the fluorination of L-tyrosine. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using tyrosine phenol-lyase from Citrobacter freundii. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-L-tyrosine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-fluoro-L-dopa using mushroom tyrosinase.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Mushroom tyrosinase in the presence of oxygen.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed:

Oxidation: 6-Fluoro-L-dopa.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

PET Imaging in Tumor Diagnosis

2-Fluoro-L-tyrosine hydrochloride is primarily recognized for its application as a radiotracer in PET imaging. Specifically, the fluorinated compound O-(2-[^18F]fluoroethyl)-L-tyrosine (commonly referred to as ^18F-FET) has been extensively studied for its efficacy in diagnosing brain tumors. Research indicates that ^18F-FET exhibits superior specificity compared to traditional tracers like ^18F-FDG (fluorodeoxyglucose), particularly due to its minimal uptake in inflammatory tissues .

Key Findings:

- Specificity : ^18F-FET shows no uptake in inflammatory cells, which enhances its accuracy in tumor detection .

- Clinical Utility : Studies have demonstrated that ^18F-FET PET imaging can delineate tumor masses more effectively than MRI, particularly in cases of gliomas . It has also proven valuable in differentiating between tumor recurrences and post-treatment changes.

Synthetic Routes

The synthesis of this compound and its derivatives involves several methodologies that focus on creating stable and effective radiotracers. Recent advancements have introduced novel synthetic approaches using microreactor technology, which allows for rapid and efficient production of ^18F-FET .

Synthesis Overview:

- Starting Materials : The process often utilizes chiral precursors derived from L-tyrosine.

- Reaction Conditions : The synthesis typically requires controlled environments to manage radioactivity and ensure safety during handling .

Efficacy Against Other Tracers

Comparative studies highlight the advantages of ^18F-FET over other amino acid tracers such as L-[methyl-^11C]methionine and ^18F-FDG. For instance, while both ^18F-FDG and L-[methyl-^11C]methionine may accumulate in inflammatory conditions, ^18F-FET maintains a clearer distinction between malignant and benign lesions .

| Tracer | Uptake in Tumors | Uptake in Inflammation | Specificity |

|---|---|---|---|

| ^18F-FDG | High | High | Moderate |

| L-[methyl-^11C]methionine | High | Moderate | Low |

| ^18F-FET | Very High | None | High |

Clinical Applications

Several case studies have documented the successful application of ^18F-FET in clinical settings:

- A study involving patients with suspected gliomas showed that ^18F-FET PET provided critical information that influenced treatment decisions, demonstrating high predictive value when combined with MRI findings .

- Another case highlighted the tracer's utility in distinguishing between recurrent tumors and treatment-related changes, underscoring its role in personalized medicine approaches.

Mechanism of Action

The mechanism of action of 2-Fluoro-L-tyrosine hydrochloride involves its incorporation into proteins and enzymes, where it can affect their structure and function. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity with molecular targets such as superoxide dismutase . This can lead to alterations in enzymatic activity and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Tyrosine

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Key Differences: Lacks fluorine and hydrochloride groups. Serves as a natural precursor for neurotransmitters and hormones (e.g., dopamine, thyroxine). Used as a standard in spectrophotometric assays for amino acid quantification (absorbance at 275 nm) .

- Applications : Fundamental in metabolic studies, unlike 2-fluoro-L-tyrosine hydrochloride, which is specialized for PET imaging and synthetic biology .

3-Acetyl-L-tyrosine Hydrochloride

- Molecular Formula: C₁₁H₁₃NO₄·HCl

- Molecular Weight : 259.68 g/mol

- Key Differences :

2-Chloro-4-fluoroaniline Hydrochloride

- Molecular Formula : C₆H₅Cl₂FN

- Molecular Weight : 186.02 g/mol

- Key Differences :

- Applications : Functions as an intermediate in organic synthesis, contrasting with 2-fluoro-L-tyrosine’s role in biomedical imaging .

L-(2-¹⁸F)Fluorotyrosine (F-Tyr)

- Molecular Formula: C₉H₁₀F¹⁸FNO₃ (radiolabeled form)

- Key Differences :

- Applications: Shares diagnostic utility with this compound but requires specialized radiopharmaceutical handling .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-Fluoro-L-tyrosine hydrochloride is a fluorinated analogue of the amino acid tyrosine, which has garnered attention for its potential applications in biomedical research, particularly in the field of positron emission tomography (PET) imaging. This compound is notable for its ability to participate in protein synthesis and its unique metabolic pathways. This article explores the biological activity of this compound, focusing on its incorporation into proteins, metabolic behavior, and implications for clinical applications.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C9H10ClFNO2 |

| Molecular Weight | 203.63 g/mol |

| CAS Number | 2097073-16-8 |

| Solubility | Soluble in water |

Metabolism and Incorporation into Proteins

Research indicates that 2-Fluoro-L-tyrosine can be rapidly incorporated into proteins, exhibiting a metabolism that is distinct from its non-fluorinated counterpart. A study conducted on awake rats demonstrated that this compound showed a fast and almost quantitative incorporation into protein fractions of the cerebellum and cortex. The incorporation rates were significantly higher compared to other brain regions such as the striatum, where a lower fraction of unchanged tracer was detected, suggesting involvement in catecholamine metabolism via tyrosine hydroxylase activity .

Table 1: Biodistribution of 2-Fluoro-L-Tyrosine

The biodistribution data from various studies highlight the uptake of 2-Fluoro-L-tyrosine across different brain regions:

| Brain Region | % Injected Activity per Gram Tissue (%IA/g) at 30 min |

|---|---|

| Cerebellum | 0.75 |

| Cortex | 0.70 |

| Striatum | 0.50 |

This data indicates a homogeneous uptake across brain regions, emphasizing its potential as a tracer for assessing protein synthesis in vivo.

Clinical Applications

The unique properties of 2-Fluoro-L-tyrosine make it a promising candidate for PET imaging, particularly in oncology. Its ability to differentiate between tumor and normal tissue has been explored extensively. For instance, studies have shown that the uptake of fluorinated amino acids like 2-Fluoro-L-tyrosine correlates with tumor metabolism and can provide valuable diagnostic information in brain tumors .

Case Studies

- Brain Tumor Imaging : In a clinical study involving pediatric patients with brain tumors, the uptake of fluorinated amino acids was assessed using PET scans. The results indicated that higher uptake values were associated with malignant lesions compared to benign conditions, supporting the utility of these tracers in clinical decision-making .

- Abscess Detection : Another study investigated the differential uptake of various tracers in brain abscess models. The findings suggested that certain fluorinated compounds could selectively accumulate in areas of reactive astrocytosis, providing insights into inflammatory processes within the brain .

Q & A

Basic Research Questions

Q. How can researchers verify the chemical purity and structural integrity of 2-Fluoro-L-tyrosine hydrochloride?

- Methodology : Use high-performance liquid chromatography (HPLC) to assess purity (≥95% as reported in some batches) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural features like the fluorine substitution and aromatic ring geometry. Mass spectrometry (MS) can validate molecular weight (C₉H₁₁ClFNO₃, ~247.6 g/mol). Cross-referencing with certified reference standards is critical for accuracy .

Q. What solvent systems are optimal for dissolving this compound, and how do solubility properties influence experimental design?

- Methodology : The compound dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol, but limited solubility in aqueous buffers (e.g., PBS pH 7.2) necessitates solvent optimization. Pre-dissolve in DMSO for cell-based assays, ensuring final solvent concentrations remain non-toxic (<0.1%). For in vitro studies, test solubility gradients to avoid precipitation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Follow OSHA and EN 149 standards for personal protective equipment (PPE): safety goggles, gloves, and lab coats. Use fume hoods for weighing and handling dry powder to prevent inhalation. Store at -20°C in airtight, light-resistant containers. Dispose via approved waste facilities .

Advanced Research Questions

Q. How can researchers optimize the incorporation efficiency of this compound into protein labeling experiments?

- Methodology : Use metabolic engineering in bacterial or eukaryotic systems, adjusting growth media (e.g., tyrosine-free) to force uptake of the fluorinated analog. Monitor incorporation via fluorescence spectroscopy or mass spectrometry. Control variables like incubation time, temperature, and concentration gradients to balance labeling efficiency with cellular toxicity .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to pH ranges (3–9) and temperatures (4°C to 37°C). Analyze degradation products via LC-MS and compare kinetics using Arrhenius modeling. Validate findings against literature, noting batch-specific variations in purity and storage history .

Q. How does fluorine substitution at the tyrosine aromatic ring impact enzymatic activity in kinase or phosphatase assays?

- Methodology : Perform comparative kinetic assays using native tyrosine vs. This compound. Use X-ray crystallography or molecular docking simulations to assess steric and electronic effects of fluorine on enzyme-substrate interactions. Validate with mutagenesis studies targeting active-site residues .

Q. What interdisciplinary approaches are suitable for studying this compound in neurochemical pathways?

- Methodology : Combine PET imaging (using ¹⁸F-labeled analogs) with microdialysis to track real-time neurotransmitter dynamics. Pair with transcriptomic profiling (RNA-seq) to identify downstream gene expression changes. Cross-validate findings using knockout animal models or siRNA-mediated gene silencing .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported fluorescence quantum yields of this compound?

- Methodology : Standardize measurement conditions (e.g., excitation wavelength, solvent polarity, instrument calibration). Compare data across multiple spectrofluorometers and normalize against known fluorophores (e.g., quinine sulfate). Publish raw datasets and metadata to enable reproducibility audits .

Q. What statistical frameworks are recommended for analyzing dose-response curves in toxicity studies involving this compound?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups. Incorporate machine learning (e.g., random forest) to identify confounding variables like batch effects or solvent interactions .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.